molecular formula C9H5ClIN B13665297 5-Chloro-4-iodoquinoline

5-Chloro-4-iodoquinoline

Cat. No.: B13665297
M. Wt: 289.50 g/mol
InChI Key: WXXOOFLALQCONQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4-iodoquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₅ClIN . It is a derivative of quinoline, a structure that consists of a benzene ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-iodoquinoline typically involves halogenation reactions. One common method is the iodination of 5-chloroquinoline using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-4-iodoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Chloro-4-iodoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-4-iodoquinoline involves its interaction with specific molecular targets. It can inhibit certain enzymes or modulate receptor activity, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-4-iodoquinoline is unique due to its specific halogenation pattern, which imparts distinct reactivity and potential for functionalization. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

Molecular Formula

C9H5ClIN

Molecular Weight

289.50 g/mol

IUPAC Name

5-chloro-4-iodoquinoline

InChI

InChI=1S/C9H5ClIN/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-5H

InChI Key

WXXOOFLALQCONQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2C(=C1)Cl)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.